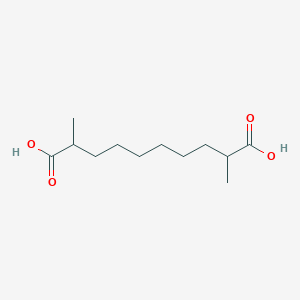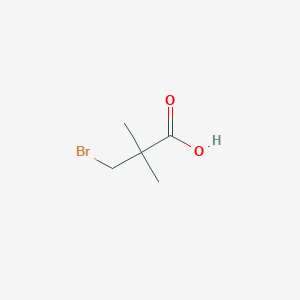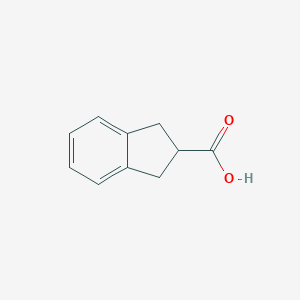
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone (BBPP) is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. BBPP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. In animal models, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low yield and limited availability can be a limitation for large-scale experiments. Moreover, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's mechanism of action is not fully understood, which can hinder the interpretation of experimental results.
Orientations Futures
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has great potential for further scientific research. Future studies can focus on the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its applications in various fields. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's potential as a drug candidate for the treatment of cancer and Alzheimer's disease can be further explored through in vitro and in vivo experiments. Its applications in material science and agriculture can be expanded through the development of new synthetic routes and the evaluation of its properties.
Méthodes De Synthèse
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzylthiol in the presence of a catalyst. Another method involves the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzyl chloride followed by the reaction with sodium sulfide. The yield of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone using these methods ranges from 50% to 80%.
Applications De Recherche Scientifique
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and Alzheimer's disease. In material science, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been used as a precursor for the synthesis of metal-organic frameworks and as a ligand for the preparation of metal complexes. In agriculture, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide and as a plant growth regulator.
Propriétés
Numéro CAS |
5273-32-5 |
|---|---|
Nom du produit |
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C24H20N2OS2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
4,5-bis(benzylsulfanyl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H20N2OS2/c27-24-23(29-18-20-12-6-2-7-13-20)22(28-17-19-10-4-1-5-11-19)16-25-26(24)21-14-8-3-9-15-21/h1-16H,17-18H2 |
Clé InChI |
GBLGVAZRPHWBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Autres numéros CAS |
5273-32-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)









